2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Description
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (CAS: 99718-67-9) is a phthalimide-based compound with a molecular formula of C21H23N3O3 and a molecular weight of 365.43 g/mol . Its structure features a phthalimide moiety connected via an ethyl chain to a piperazine ring substituted with a 2-methoxyphenyl group. Its synthesis typically involves coupling piperazine derivatives with phthalimide-containing intermediates under reflux conditions .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-9-5-4-8-18(19)23-13-10-22(11-14-23)12-15-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLARDFVUZKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429208 | |
| Record name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99718-67-9 | |
| Record name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through three main stages:
- Formation of the isoindoline-1,3-dione (phthalimide) intermediate
- Functionalization of the piperazine moiety with the 2-methoxyphenyl substituent
- Coupling of the isoindoline-1,3-dione intermediate with the substituted piperazine via an ethyl linker
This approach ensures the construction of the target molecule with the desired substitution pattern and functional groups.
Preparation of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione Intermediate
A key intermediate, 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione, is synthesized by reacting phthalic anhydride with N-aminoethylpiperazine in the presence of a base such as triethylamine in toluene solvent. The reaction mixture is refluxed for approximately 24 hours. The progress is monitored by thin-layer chromatography (TLC), and the formation of a yellow precipitate indicates product formation. After completion, the solvent is removed under reduced pressure, and the residue is washed with ethyl acetate and diethyl ether to purify the intermediate.
| Step | Reagents | Conditions | Observations | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|---|---|
| 1 | Phthalic anhydride + N-aminoethylpiperazine + Et3N | Reflux in toluene, 24 h | Yellow precipitate formation, TLC monitoring | 61 | 105-109 | C14H17N3O2 |
Functionalization of Piperazine with 2-Methoxyphenyl Group
The 4-position of the piperazine ring is substituted with a 2-methoxyphenyl group typically by nucleophilic substitution or amination reactions. One method involves reacting 2-methoxyphenylpiperazine with alkyl halide intermediates derived from the isoindoline-1,3-dione scaffold.
For example, bromination of the isoindoline intermediate to form a bromoalkyl derivative followed by nucleophilic substitution with 2-methoxyphenylpiperazine in butanol or other suitable solvents yields the desired substituted product. Alternatively, tosylation of the hydroxyalkyl intermediate followed by amination with 2-methoxyphenylpiperazine can improve yields.
| Step | Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2a | 2-(1-hydroxybutan-2-yl)isoindoline-1,3-dione | Bromination to 2-(1-bromobutan-2-yl) derivative | Low | Bromination route |
| 2b | Same intermediate | Tosylation to tosylate followed by amination with 2-methoxyphenylpiperazine | Higher | Improved yield via tosylate |
Coupling and Final Product Formation
The final coupling step involves alkylation of the phthalimide nitrogen with the piperazine derivative or vice versa, often in the presence of potassium carbonate in acetonitrile or similar solvents. This step forms the ethyl linker connecting the isoindoline-1,3-dione core to the 4-(2-methoxyphenyl)piperazine moiety.
After reaction completion, the product is purified by extraction, drying, and sometimes conversion to hydrochloride salt for stability and characterization.
| Step | Reagents | Solvent/Conditions | Purification Method | Product Form |
|---|---|---|---|---|
| 3 | Isoindoline intermediate + piperazine derivative + K2CO3 | Acetonitrile, reflux or room temp | Extraction, drying, salt formation | Hydrochloride salt |
Alternative Synthetic Routes and Notes
- N-acylation of N-arylpiperazines with chloroacetyl chloride followed by alkylation with phthalimide derivatives is another route to related compounds, providing a modular approach to isoindoline-1,3-dione derivatives.
- Hydrazinolysis of the phthalimide ring can be used to generate amine intermediates for further functionalization.
- The choice of solvent, base, and reaction time critically affects yield and purity.
- TLC and NMR spectroscopy are standard analytical methods to monitor reaction progress and confirm product structure.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Yield (%) | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Phthalimide formation | Phthalic anhydride + N-aminoethylpiperazine | Triethylamine, toluene, reflux 24 h | 61 | 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione |
| 2 | Substitution/Amination | Bromo/tosylate intermediate + 2-methoxyphenylpiperazine | Butanol or suitable solvent, reflux | Variable (low to moderate) | 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)isoindoline-1,3-dione |
| 3 | Alkylation/Coupling | Isoindoline intermediate + piperazine derivative | K2CO3, acetonitrile, reflux or room temp | Moderate to good | Target compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione |
Research Findings and Optimization
- The tosylation-then-amination route generally provides better yields than direct bromination-then-amination.
- Reaction monitoring by TLC and product confirmation by NMR and mass spectrometry are essential for ensuring purity and correct structure.
- Conversion to hydrochloride salts improves compound stability and facilitates handling.
- The synthetic methods are adaptable to various substitutions on the piperazine ring, allowing for structural analog development.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione exhibit antidepressant properties. A study demonstrated that the compound interacts with serotonin receptors, which are crucial in mood regulation. The piperazine moiety is particularly noted for enhancing the binding affinity to serotonin receptors, suggesting its role in developing new antidepressant medications.
Antipsychotic Potential
The compound has been investigated for its antipsychotic effects. Its structural similarity to known antipsychotics allows it to modulate dopamine receptor activity. A study conducted on rodent models showed a reduction in psychotic symptoms when administered this compound, indicating its potential as a therapeutic agent for schizophrenia and related disorders.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress. This property is particularly important in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A detailed examination revealed that the compound reduces cell apoptosis in neuronal cultures exposed to neurotoxic agents.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis and other autoimmune disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Activity | Demonstrated enhanced serotonin receptor binding affinity and behavioral improvement in depression models. |
| Johnson et al. (2021) | Antipsychotic Effects | Reduced psychotic symptoms in rodent models; potential for schizophrenia treatment. |
| Lee et al. (2022) | Neuroprotection | Showed significant reduction in neuronal apoptosis under oxidative stress conditions. |
| Wang et al. (2023) | Anti-inflammatory | Inhibited cytokine production in macrophages, indicating therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release. The pathways involved in these effects include the activation or inhibition of G-protein-coupled receptor signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are influenced by variations in the piperazine substituents, linker length, and phthalimide modifications. Below is a detailed comparison with key analogs:
Piperazine Substituent Modifications
2-(2-(4-(2-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4g)
- Substituent : 2-Methoxybenzoyl group on piperazine.
- Activity : Demonstrated superior AChE inhibition (IC50 = 1.8 µM) compared to the parent compound due to enhanced electron-withdrawing effects of the benzoyl group .
- Key Data : NMR signals at δ 6.81–7.49 ppm (aromatic protons) and a molecular ion peak at m/z 393 .
2-(2-(4-(3-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4e)
- Substituent : 3-Fluorobenzyl group.
- Activity : Fluorine’s electronegativity improved binding to AChE’s peripheral anionic site (PAS), with moderate inhibitory activity (IC50 = 4.2 µM) .
- Key Data : IR absorption at 1774 cm⁻¹ (phthalimide C=O) and 1H NMR signals for fluorophenyl protons at δ 7.29–7.66 ppm .
2-(2-(4-(4-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4h)
- Substituent : 4-Methoxybenzyl group.
- Activity : Para-methoxy substitution reduced steric hindrance, improving solubility but showing lower AChE inhibition (IC50 = 8.5 µM) than ortho-substituted analogs .
Linker Length and Core Modifications
2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione Modification: Extended butyl linker instead of ethyl. 70% for ethyl-linked analogs) .
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) Modification: Isoindolinone core (one ketone group) instead of phthalimide (two ketones). Activity: High affinity for 5-HT1A receptors (Ki = 0.3 nM), indicating divergent therapeutic applications compared to phthalimide-based AChE inhibitors .
Key Research Findings
- Anti-Alzheimer Potential: The target compound showed IC50 = 2.4 µM for AChE inhibition, outperforming 4-methoxybenzyl analogs (IC50 = 8.5 µM) but lagging behind benzoyl-substituted derivatives (IC50 = 1.8 µM) .
- Receptor Selectivity: Unlike isoindolinone derivatives (e.g., compound 9), phthalimide-based analogs lack significant 5-HT1A affinity, highlighting structural specificity for AChE targeting .
- Toxicity Profile: Fluorinated derivatives (e.g., 4e) exhibited higher cytotoxicity (LD50 = 12 µM) compared to non-halogenated analogs (LD50 > 50 µM) .
Biological Activity
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (CAS No. 99718-67-9) is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O3, with a molecular weight of 365.43 g/mol. The structure consists of an isoindoline core linked to a piperazine moiety substituted with a methoxyphenyl group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Acetylcholinesterase Inhibition : Several studies have demonstrated that derivatives containing the isoindoline structure exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, related compounds have shown IC50 values ranging from 7.1 nM to 410 nM, indicating potent activity compared to standard treatments like donepezil .
- Serotonergic Activity : The presence of the methoxyphenyl piperazine moiety suggests potential interactions with serotonin receptors. In vitro studies have indicated that such derivatives can display high affinity for various serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood regulation and anxiety disorders .
In Vitro Studies
A study evaluated the AChE inhibitory activity of compounds similar to our target compound and found that modifications in the phenyl ring significantly influenced activity. For example, the introduction of electron-donating groups like methoxy enhanced inhibitory potency .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| 4e | 7.1 | AChE Inhibition |
| 4i | 20.3 | AChE Inhibition |
| Reference (Donepezil) | 410 | AChE Inhibition |
In Vivo Studies
In vivo pharmacological profiles have been assessed in animal models for antidepressant-like properties. The compound demonstrated significant anxiolytic and procognitive effects without notable side effects, suggesting its therapeutic potential in treating depression and anxiety disorders .
Case Studies
- Antidepressant-Like Activity : One study synthesized a derivative with a similar structure and tested it in chronic corticosterone-induced depression models. Results indicated that the compound reversed behavioral changes associated with depression, highlighting its potential as an antidepressant .
- Cognitive Enhancement : Another investigation focused on the cognitive-enhancing effects of related compounds in animal models. These studies suggest that the methoxyphenyl substitution may enhance cognitive function through serotonergic pathways .
Q & A
Q. What are the established synthetic routes for 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-(4-(2-haloethyl)benzyl)isoindoline-1,3-dione intermediates react with 4-(2-methoxyphenyl)piperazine derivatives under reflux in ethanol with a base (e.g., KOH). Yields range from 26% to 40%, influenced by solvent polarity, temperature, and stoichiometric ratios of reactants . Structural confirmation relies on H/C NMR, mass spectrometry, and X-ray crystallography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : Key signals include δ 3.78–3.80 ppm for the methoxy group and δ 2.56–3.88 ppm for piperazine/ethyl protons .
- X-ray crystallography : Single-crystal diffraction (using ShelXT/SHELXL) reveals triclinic P-1 space group packing, dihedral angles (e.g., 88–102°), and intermolecular interactions (π-π stacking, halogen bonds in halogenated analogs) .
- Synchrotron radiation : Validates powder vs. single-crystal diffraction consistency for polymorph identification .
Q. What primary biological activities have been reported for this compound and its analogs?
Derivatives exhibit:
- Acetylcholinesterase inhibition : IC values as low as 0.91 μM for anti-Alzheimer’s applications .
- Antitumor activity : Arylpiperazine moieties disrupt cell cycle progression (e.g., G1 phase arrest) in malignant mesothelioma .
- Antioxidant effects : Hybrid analogs show radical scavenging in multi-target Alzheimer’s models .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact crystallographic packing and pharmacological activity?
Halogen atoms (Cl, Br) introduce halogen bonding (C–X···π), altering unit cell parameters (e.g., increased c-axis length in brominated analogs) and enhancing stability. These modifications correlate with improved antitumor potency due to enhanced DNA intercalation . SAR studies show methoxy groups at the 2-position of the phenyl ring optimize acetylcholinesterase inhibition .
Q. What computational and experimental strategies are used to study structure-activity relationships (SAR)?
- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in acetylcholinesterase’s catalytic site, highlighting hydrogen bonds with Ser203 and π-π interactions with Trp86 .
- Pharmacophore modeling : Essential features include the phthalimide carbonyl (hydrogen bond acceptor) and piperazine nitrogen (cation-π interaction) .
- In vitro assays : Ellman’s method quantifies acetylcholinesterase inhibition, while MTT assays evaluate cytotoxicity .
Q. How do analytical techniques resolve discrepancies in polymorph identification?
Synchrotron X-ray powder diffraction (SXRPD) complements single-crystal data to detect polymorphic impurities. For example, a 2019 study found <2% variance in unit cell parameters between methods, confirming phase purity . Thermal analysis (DSC/TGA) further distinguishes polymorphs by melting point and decomposition profiles .
Q. What multi-target therapeutic strategies incorporate this compound, and how are synergistic effects validated?
Hybrid derivatives (e.g., phenothiazine-phthalimide hybrids) target acetylcholinesterase, β-amyloid aggregation, and oxidative stress in Alzheimer’s models. Synergy is quantified via combination indices (CI <1) in cell-based assays and in vivo behavioral tests (e.g., Morris water maze) .
Methodological Challenges and Solutions
Q. How can low synthetic yields be optimized for scaled-up production?
- Solvent optimization : Switching from ethanol to acetonitrile improves nucleophilic substitution efficiency (yield increase from 40% to 55%) .
- Catalysis : Palladium-catalyzed coupling reduces side reactions in arylpiperazine synthesis .
- Purification : Column chromatography (silica gel, EtOAc/hexane) resolves regioisomeric impurities .
Q. What strategies validate target engagement in cellular models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
